4-O-ethyl 2-O-prop-2-enyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate 4-O-ethyl 2-O-prop-2-enyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 730951-35-6
VCID: VC4821499
InChI: InChI=1S/C14H16ClNO5S/c1-4-6-21-14(19)11-8(3)10(13(18)20-5-2)12(22-11)16-9(17)7-15/h4H,1,5-7H2,2-3H3,(H,16,17)
SMILES: CCOC(=O)C1=C(SC(=C1C)C(=O)OCC=C)NC(=O)CCl
Molecular Formula: C14H16ClNO5S
Molecular Weight: 345.79

4-O-ethyl 2-O-prop-2-enyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate

CAS No.: 730951-35-6

Cat. No.: VC4821499

Molecular Formula: C14H16ClNO5S

Molecular Weight: 345.79

* For research use only. Not for human or veterinary use.

4-O-ethyl 2-O-prop-2-enyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate - 730951-35-6

Specification

CAS No. 730951-35-6
Molecular Formula C14H16ClNO5S
Molecular Weight 345.79
IUPAC Name 4-O-ethyl 2-O-prop-2-enyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate
Standard InChI InChI=1S/C14H16ClNO5S/c1-4-6-21-14(19)11-8(3)10(13(18)20-5-2)12(22-11)16-9(17)7-15/h4H,1,5-7H2,2-3H3,(H,16,17)
Standard InChI Key YOFMEQOUFWTHOZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC(=C1C)C(=O)OCC=C)NC(=O)CCl

Introduction

Key Findings

4-O-Ethyl 2-O-prop-2-enyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is a thiophene-based derivative with a complex substitution pattern, including ester, chloroacetyl, and alkyl functionalities. Its structural complexity enables diverse reactivity, making it valuable for pharmaceutical and materials science research. This report synthesizes data from crystallographic studies, synthesis protocols, and comparative analyses of analogous compounds to elucidate its properties and potential applications.

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₄H₁₆ClNO₅S and a molecular weight of 345.8 g/mol . Key structural elements include:

  • A thiophene ring substituted at positions 2, 4, and 5.

  • Ester groups: Ethyl (4-O-) and allyl/prop-2-enyl (2-O-) esters.

  • A chloroacetyl amino group (-NHCOCH₂Cl) at position 5.

  • A methyl group (-CH₃) at position 3.

Crystallographic Data

While direct crystallographic data for this compound is unavailable, related thiophene derivatives exhibit monoclinic crystal systems with space group P2₁/n and unit cell parameters similar to those reported for ethyl 5-(4-(diphenylamino)phenyl)thiophene-2-carboxylate (a = 8.218 Å, b = 7.427 Å, c = 34.276 Å, β = 91.15°) . The allyl and ethyl esters likely introduce steric effects, influencing packing efficiency.

Synthesis and Reaction Pathways

Key Synthetic Steps

The synthesis involves a multi-step approach:

  • Thiophene Ring Formation: Utilizes Gewald or Paal-Knorr reactions, often starting from 1,4-diketones or cyanoacetates .

  • Amino Group Introduction: Nitration/reduction or direct amination at position 5 .

  • Chloroacetylation: Reaction of the amino group with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) .

  • Esterification: Sequential protection of carboxylic acid groups with ethyl and allyl alcohols under acidic conditions .

Optimized Reaction Conditions

StepReagents/ConditionsYield
ChloroacetylationChloroacetyl chloride, K₂CO₃, CH₂Cl₂, 0°C79–85%
Allyl EsterificationAllyl bromide, H₂SO₄, ethanol, reflux65–72%
PurificationSilica gel chromatography (PE/EA = 10:1)>95%

Data adapted from protocols for analogous thiophene dicarboxylates .

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: Estimated at 2.8–3.1 (XLOGP3), indicating moderate lipophilicity .

  • Solubility: Poor aqueous solubility (<0.1 mg/mL) but soluble in polar aprotic solvents (DMF, DMSO) .

Stability

  • Thermal Stability: Decomposes above 200°C (DSC data for similar compounds) .

  • Hydrolytic Sensitivity: Allyl esters are prone to hydrolysis under basic conditions, while ethyl esters are more stable .

Comparative Analysis with Analogues

Compound NameKey DifferencesBioactivity (MIC, μM)
Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylateMethyl esters, higher solubility0.42–3.4 (Antimicrobial)
Ethyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylateCyano group, enhanced reactivity0.12–1.7 (Anticancer)
4-Ethyl 2-methyl analogue Methyl ester, reduced steric bulkNot reported

Future Directions

  • Structure-Activity Studies: Explore substituent effects on bioactivity.

  • Scale-Up Synthesis: Optimize allyl esterification for industrial production.

  • Target Identification: Investigate interactions with cytochrome complexes (e.g., QcrB in M. tuberculosis) .

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